2-Nitrophenyl octyl ether

Catalog No.
S571095
CAS No.
37682-29-4
M.F
C14H21NO3
M. Wt
251.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitrophenyl octyl ether

CAS Number

37682-29-4

Product Name

2-Nitrophenyl octyl ether

IUPAC Name

1-nitro-2-octoxybenzene

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

InChI

InChI=1S/C14H21NO3/c1-2-3-4-5-6-9-12-18-14-11-8-7-10-13(14)15(16)17/h7-8,10-11H,2-6,9,12H2,1H3

InChI Key

CXVOIIMJZFREMM-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC=CC=C1[N+](=O)[O-]

Synonyms

2-nitrophenyl octyl ether, 2-nitrophenyloctyl ether, o-NPOE

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1[N+](=O)[O-]

Plasticizer in Polymeric Inclusion Membranes (PIMs):

NPOE acts as a plasticizer, improving the flexibility and elasticity of PIMs. This enhances the transport of specific ions through the membrane. For instance, research has shown that NPOE-based PIMs facilitate the transport of copper(II) ions in ammonia solutions [].

Component in Membranes for Selective Ion Detection:

NPOE can be incorporated into membranes designed for selective ion detection. A study demonstrates the use of NPOE in cellulose triacetate/carbon nanotube (CTA/CNT) composite membranes for the detection of melamine in milk samples []. The membrane allows melamine transport while preventing the passage of other milk components.

2-Nitrophenyl octyl ether (NPOE), also known as 1-(2-Nitrophenoxy)octane, is an organic compound with the chemical formula C₁₄H₂₁NO₃. It is a solvent and plasticizer commonly used in scientific research, particularly in electrochemistry [, ]. NPOE is not naturally occurring and is synthesized in laboratories. Its significance lies in its unique properties that make it valuable for various analytical techniques and material development [].


Molecular Structure Analysis

The NPOE molecule consists of two main parts:

  • Nitrophenyl group: This aromatic ring has a nitro group (NO₂) attached at the second position. The nitro group is electron-withdrawing, affecting the overall electronic properties of the molecule.
  • Octyl group: This eight-carbon alkyl chain is attached to the oxygen atom of the nitrophenyl group through an ether linkage (C-O-C). The long alkyl chain contributes to the lipophilic character of NPOE [, ].

Chemical Reactions Analysis

Synthesis

The specific synthesis route for NPOE might be proprietary information, but generally, aromatic ether synthesis methods can be applied. One possible approach involves reacting 2-nitrophenol with 1-bromooctane in the presence of a strong base like sodium hydroxide (NaOH) [].

Relevant Reactions:

  • Ion Transfer: NPOE's ability to extract ions from aqueous solutions to organic phases makes it valuable in liquid-liquid extraction processes for separating and analyzing various ionic species [].
  • Plasticization: NPOE can improve the flexibility and workability of certain polymer membranes used in ion-selective electrodes (ISEs) without significantly affecting their ionic selectivity.

Physical And Chemical Properties Analysis

  • Melting Point: 22-24 °C []
  • Boiling Point: Around 300 °C (decomposition) []
  • Solubility: Low in water (< 0.1 mg/mL) []. Highly soluble in organic solvents like dichloromethane, chloroform, and acetone [].
  • Stability: Relatively stable under normal laboratory conditions. May decompose at high temperatures [].

NPOE's mechanism of action depends on the specific application.

  • Ion Transfer: During liquid-liquid extraction, NPOE acts as a carrier molecule. The nitro group interacts with cations, while the octyl group facilitates partitioning into the organic phase [].
  • Plasticization: NPOE improves the flexibility of polymer membranes in ISEs by disrupting the packing of polymer chains, allowing for better ionic mobility without compromising the selectivity of the membrane for specific ions.

NPOE is considered to be less toxic compared to other organic solvents []. However, it is still important to handle it with care due to the following:

  • Mild irritant: NPOE may cause skin and eye irritation upon contact [].
  • Potential health effects: Long-term exposure to high concentrations may have adverse health effects. Specific data is limited, but following good laboratory practices is recommended [].
  • Environmental considerations: Although less toxic than some solvents, proper disposal of waste containing NPOE is essential to minimize environmental impact [].

XLogP3

5.1

Other CAS

37682-29-4

Wikipedia

1-(2-Nitrophenoxy)octane

General Manufacturing Information

Benzene, 1-nitro-2-(octyloxy)-: ACTIVE

Dates

Modify: 2023-08-15

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